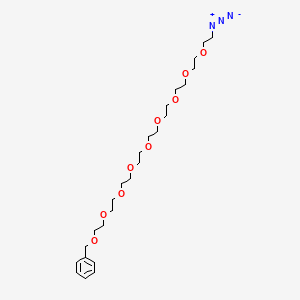

Benzyl-PEG9-N3

Description

Benzyl-PEG9-N3 (CAS: 868594-49-4; molecular formula: C₂₅H₄₃N₃O₉) is a polyethylene glycol (PEG)-based compound functionalized with a benzyl group and an azide (N₃) terminus. The PEG9 chain comprises nine repeating ethylene oxide units, conferring hydrophilicity and flexibility, while the benzyl group introduces hydrophobic character. The terminal azide enables bioorthogonal "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable in bioconjugation, drug delivery systems, and surface modification .

Properties

Molecular Formula |

C25H43N3O9 |

|---|---|

Molecular Weight |

529.6 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |

InChI |

InChI=1S/C25H43N3O9/c26-28-27-6-7-29-8-9-30-10-11-31-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-4-2-1-3-5-25/h1-5H,6-24H2 |

InChI Key |

YCCLCBPCZXAJCP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Stepwise PEG Elongation and Functionalization

A common approach involves sequential ethylene oxide polymerization, though monodisperse PEG9 synthesis is challenging. Modern protocols favor coupling pre-synthesized PEG9 precursors with benzyl and azide groups:

Monoprotection of PEG9 Diol :

Benzylation of PEG9 :

- The free hydroxyl is alkylated with benzyl bromide under basic conditions.

- Conditions : Benzyl bromide, NaH, tetrahydrofuran (THF), 0°C to room temperature, 12 h.

- Product : TBDPS-O-PEG9-O-benzyl.

Deprotection and Tosylation :

- TBDPS removal (e.g., tetrabutylammonium fluoride) yields benzyl-O-PEG9-OH.

- Tosylation with TsCl/pyridine converts the terminal hydroxyl to a tosylate (benzyl-O-PEG9-OTs).

Azide Substitution :

Direct Coupling of Prefunctionalized PEG9

Commercial monodisperse PEG9 monobenzyl ether (benzyl-O-PEG9-OH) streamlines synthesis:

- Tosylation : Benzyl-O-PEG9-OH → benzyl-O-PEG9-OTs (TsCl, pyridine).

- Azide Introduction : NaN3 in DMF (80°C, 24 h), yielding Benzyl-PEG9-N3.

Analytical Validation

Mass Spectrometry

Nuclear Magnetic Resonance (NMR)

1H NMR (500 MHz, CDCl3):

- δ 7.35–7.25 (m, 5H, benzyl aromatic protons).

- δ 4.50 (s, 2H, benzyl CH2).

- δ 3.65–3.55 (m, 36H, PEG9 backbone).

- δ 3.38 (t, 2H, CH2-N3).

13C NMR : Azide-terminal carbon at δ 50–55 ppm.

Chromatographic Purity

Challenges and Optimization

Monodispersity Control

Polydispersity in PEG chains remains a hurdle. Size-exclusion chromatography (SEC) or iterative synthesis ensures uniform PEG9 length.

Byproduct Mitigation

- Di-substitution : Excess benzyl bromide or tosyl chloride reduces residual hydroxyl groups.

- Azide Stability : Reactions conducted under inert atmosphere to prevent azide degradation.

Applications in Biomedical Research

Benzyl-PEG9-N3’s azide enables CuAAC "click" reactions with alkynes, as demonstrated in oxytocin dendrimer synthesis:

- Bioconjugation : Azide-alkyne cycloaddition links PEGylated compounds to targeting moieties.

- Drug Delivery : PEG spacers enhance solubility and reduce immunogenicity.

Chemical Reactions Analysis

Primary Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in Benzyl-PEG9-N3 participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes, forming stable 1,2,3-triazole linkages. This reaction is highly selective, rapid, and proceeds under mild conditions (e.g., room temperature, aqueous/organic solvents) .

Reaction Mechanism:

-

Step 1: Activation of the alkyne by copper(I), forming a copper acetylide intermediate.

-

Step 2: Cycloaddition with the azide group, producing a six-membered copper-bound transition state.

General Reaction:

Key Features:

-

Regioselectivity: The reaction exclusively forms 1,4-disubstituted triazoles .

-

Efficiency: Reactions typically achieve >90% yields with minimal side products .

Reaction Optimization and Scope

The reactivity of Benzyl-PEG9-N3 was systematically studied with diverse substrates:

Table 1: Reaction Conditions and Yields with Benzyl-PEG9-N3

| Substrate Type | Catalyst System | Temperature | Time | Yield |

|---|---|---|---|---|

| Prop-2-ynyl phosphinate | CuSO₄·5H₂O + Sodium Ascorbate | 60°C | 10 min | 75–89% |

| Prop-2-ynyl phosphate | CuSO₄·5H₂O + Sodium Ascorbate | 60°C | 30 min | 75% |

| Terminal alkynes | Cu(I) complexes | RT–60°C | <1 hr | >90% |

Substrate Compatibility:

-

Alkynes: Reacts with propiolates, acetylene-bearing biomolecules (e.g., peptides, sugars).

Table 2: Reaction Scope with Functionalized Azides

| Azide Component | Product | Yield |

|---|---|---|

| 4-Fluorobenzyl azide | Triazolylmethyl phosphinate | 83% |

| Cyclohexyl azide | Triazolylmethyl phosphinate | 62% |

| Phenyl azide | Triazolylmethyl phosphinate | 82% |

Stability and Handling

-

Storage: Stable at 2–8°C for >1 year.

-

Solubility: Miscible in water, DMSO, and methanol.

-

Decomposition: Avoid strong acids/bases or UV light to prevent azide degradation.

Comparative Reactivity

Compared to small-molecule azides (e.g., benzyl azide), Benzyl-PEG9-N3 exhibits:

Scientific Research Applications

Benzyl-PEG9-N3 has a wide range of applications in scientific research, including:

Chemistry: Used as a PEG linker in the synthesis of complex molecules and in Click Chemistry reactions.

Biology: Employed in the modification of biomolecules to enhance their solubility and stability.

Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the development of advanced materials and coatings due to its hydrophilic properties

Mechanism of Action

The mechanism of action of Benzyl-PEG9-N3 primarily involves its role as a PEG linker. The azide group allows it to form stable triazole linkages with alkynes through Click Chemistry, facilitating the conjugation of various molecules. The hydrophilic PEG chain enhances the solubility and stability of the conjugated molecules, improving their overall performance in biological and industrial applications.

Comparison with Similar Compounds

Key Structural and Functional Differences:

- PEG Length: Benzyl-PEG9-N3 has a longer PEG chain (9 units) compared to Aminooxy-PEG7-azide or Mal-PEG7-amine (7 units). Longer PEG chains reduce steric hindrance in conjugation and enhance solubility .

- Functional Groups :

- The benzyl group in Benzyl-PEG9-N3 provides hydrophobic anchoring, useful in lipid membrane interactions or stabilizing hydrophobic payloads.

- DNP-PEG9-DNP contains electron-deficient dinitrophenyl groups, ideal for antibody-hapten binding studies.

- Maleimide (Mal-PEG7-amine) targets thiol groups (-SH) in cysteine residues, whereas azide (Benzyl-PEG9-N3) reacts selectively with alkynes or strained cyclooctynes .

Benzyl-PEG9-N3 in Drug Delivery

The benzyl group enhances compatibility with hydrophobic drugs (e.g., paclitaxel), while the PEG9 spacer improves pharmacokinetics by reducing immunogenicity. Its azide group allows modular conjugation to alkyne-functionalized targeting ligands .

Comparison with Aminooxy-PEG7-azide

Aminooxy-PEG7-azide is shorter (PEG7) and contains an aminooxy group, which reacts with ketones or aldehydes in glycoproteins. This makes it superior for glycoengineering but less effective for hydrophobic drug encapsulation compared to Benzyl-PEG9-N3 .

Contrast with DNP-PEG9-DNP

DNP-PEG9-DNP lacks reactive handles like azides but is optimized for immunological studies. Its dinitrophenyl groups act as haptens, whereas Benzyl-PEG9-N3 is tailored for covalent bioconjugation .

Notes on Limitations and Considerations

Reactivity Trade-offs : Maleimide-based PEGs (e.g., Mal-PEG7-amine) offer faster reaction kinetics with thiols than azide-alkyne systems, which require catalysts .

PEG Length Optimization : Longer PEG chains (e.g., PEG9) may reduce renal clearance, extending circulation time in vivo compared to shorter analogs .

Biological Activity

Benzyl-PEG9-N3, a compound characterized by its benzyl group linked to a polyethylene glycol (PEG) chain and terminated with an azide functional group, exhibits significant biological activity primarily due to its role in bioconjugation. This article explores the biological activity of Benzyl-PEG9-N3, detailing its synthesis, applications, and research findings.

Chemical Structure and Properties

Benzyl-PEG9-N3 has the molecular formula and a molecular weight of approximately 315.4 g/mol. The unique combination of a hydrophilic PEG backbone and a hydrophobic benzyl group allows for tailored interactions with biomolecules in various environments. The azide group facilitates rapid and efficient bioconjugation through click chemistry, making it particularly valuable in biomedical research.

The azide functionality of Benzyl-PEG9-N3 enables it to participate in click chemistry reactions, particularly with alkynes, leading to the formation of stable triazole linkages. This property is crucial for developing targeted drug delivery systems and bioconjugates that enhance the pharmacokinetic profiles of therapeutic agents.

Applications

Benzyl-PEG9-N3 is utilized in several areas:

- Bioconjugation : It forms stable conjugates with proteins and nucleic acids, improving their stability and therapeutic potential.

- Drug Delivery : The compound enhances the solubility and bioavailability of drugs by modifying their pharmacokinetic properties.

- Diagnostic Tools : It is employed in the development of imaging agents and biosensors due to its ability to conjugate with various biomolecules.

Comparative Analysis of Related Compounds

The following table compares Benzyl-PEG9-N3 with other related PEG derivatives:

| Compound Name | Functional Groups | Unique Features |

|---|---|---|

| Azido-PEG1-Amine | Azide and Amine | Dual functionality for amide bond formation |

| Methoxy-PEG | Methoxy | Enhances solubility but lacks reactive azide group |

| NHS-PEG | N-Hydroxysuccinimide | Useful for stable amide bond formation |

| Maleimide-PEG | Maleimide | Selective thiol reactivity |

Benzyl-PEG9-N3 stands out due to its versatile reactivity and ability to interact with both aqueous environments and lipid membranes, which is not always achievable with other PEG derivatives.

Research Findings

Recent studies have demonstrated the effectiveness of Benzyl-PEG9-N3 in enhancing drug delivery systems:

-

Case Study: Protein Conjugation

- Researchers explored the conjugation efficiency of Benzyl-PEG9-N3 with various proteins. The study found that the azide group allowed for selective reactions, resulting in high yields of stable protein conjugates that maintained biological activity.

-

Case Study: Nucleic Acid Delivery

- In another study, Benzyl-PEG9-N3 was used to improve the delivery of siRNA molecules. The results indicated enhanced cellular uptake and reduced cytotoxicity compared to traditional delivery methods.

-

Pharmacokinetics

- A pharmacokinetic study indicated that drugs conjugated with Benzyl-PEG9-N3 exhibited prolonged circulation times in vivo, suggesting its potential in developing long-lasting therapeutic agents.

Q & A

Q. What are the key structural and physicochemical properties of Benzyl-PEG9-N3?

Benzyl-PEG9-N3 (CAS 868594-49-4, molecular formula C25H43N3O9) consists of a benzyl group, a PEG9 spacer, and an azide (-N3) terminal group. Its PEG chain confers hydrophilicity and biocompatibility, while the azide enables click chemistry applications (e.g., CuAAC with alkynes). Key properties include molecular weight (~613.6 g/mol), solubility in polar solvents (e.g., DMSO, water), and storage requirements (-20°C, dark, anhydrous) to prevent azide degradation .

Q. What methodologies are recommended for characterizing Benzyl-PEG9-N3 purity and stability?

- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and reverse-phase C18 columns, coupled with mass spectrometry (MS) for molecular confirmation .

- Stability Testing : Monitor azide integrity via FT-IR (peak at ~2100 cm⁻¹ for -N3) under varying storage conditions (temperature, light exposure) .

- Quantitative NMR (e.g., ¹H NMR in CDCl₃) to verify PEG chain length and benzyl group integration .

Q. How is Benzyl-PEG9-N3 typically applied in bioconjugation workflows?

The azide group reacts with strained alkynes (e.g., DBCO) or via Cu-catalyzed azide-alkyne cycloaddition (CuAAC). Example protocol:

- Dissolve Benzyl-PEG9-N3 (1 mM) and alkyne-modified biomolecule (1.2 eq) in PBS with CuSO₄ (50 µM) and sodium ascorbate (1 mM).

- React at 25°C for 2–4 hrs, purify via size-exclusion chromatography .

Advanced Research Questions

Q. How can researchers resolve contradictions in conjugation efficiency when using Benzyl-PEG9-N3?

Inconsistent yields may arise from competing factors:

- PEG Chain Hydration : Longer PEG9 chains can sterically hinder azide accessibility. Optimize solvent polarity (e.g., DMSO/water mixtures) to balance solubility and reactivity .

- Catalyst Inhibition : Residual amines or thiols in biomolecules may chelate Cu(I). Include EDTA (0.1 mM) or use copper-free alternatives (e.g., DBCO) .

- Statistical Design : Apply factorial experiments (e.g., varying pH, temperature, catalyst concentration) to identify dominant variables .

Q. What experimental strategies address solubility limitations of Benzyl-PEG9-N3 in complex biological matrices?

- Co-solvent Systems : Use tert-butanol/water (1:1 v/v) to enhance solubility while maintaining protein stability .

- Micellar Encapsulation : Formulate with non-ionic surfactants (e.g., Pluronic F-68) at concentrations below CMC to avoid interference .

- Dynamic Light Scattering (DLS) : Monitor aggregation in real-time to adjust solvent ratios .

Q. How can researchers validate the specificity of Benzyl-PEG9-N3 in multi-step synthetic pathways?

- Control Experiments : Compare reaction outcomes with PEG9 analogs lacking the azide group (e.g., Benzyl-PEG9-OH) to rule out non-specific interactions .

- LC-MS/MS : Track azide consumption and byproduct formation (e.g., triazoles) to quantify reaction specificity .

- Competitive Assays : Introduce excess competing azides (e.g., sodium azide) to test binding site saturation .

Methodological Considerations for Reproducibility

- Sample Preparation : Avoid freeze-thaw cycles; aliquot Benzyl-PEG9-N3 in anhydrous DMSO .

- Instrument Calibration : Validate HPLC/MS systems with azide standards (e.g., benzyl azide) to ensure detection thresholds .

- Ethical Reporting : Disclose solvent choices, catalyst batches, and reaction times to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.